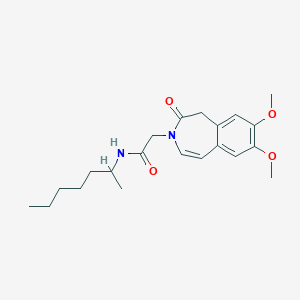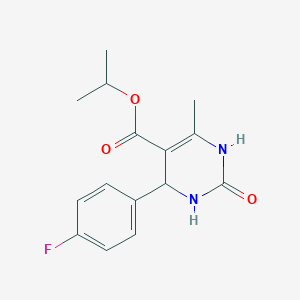![molecular formula C18H23N7OS B12158946 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(thiomorpholin-4-yl)butan-1-one](/img/structure/B12158946.png)
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(thiomorpholin-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic structures, which are well-known for their biological activity.
- It contains a pyrazole ring and a triazolopyridazine moiety, both of which have been associated with various therapeutic properties.
- Notable marketed drugs based on a 1,2,4-triazole scaffold include voriconazole (antifungal), forasartan (hypertension treatment), sitagliptin (antidiabetic), and letrozole (breast cancer treatment).
- Similarly, pyrazole-based drugs include celecoxib, deracoxib (both cyclo-oxygenase-2 inhibitors), surinabant (cannabinoid receptor antagonist), and crizotinib (ALK inhibitor).
Preparation Methods
- The synthesis of this compound involves a one-pot, four-component method using readily available starting materials.
- Starting materials include 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, aromatic/heterocyclic aldehydes, and phenacyl bromides.
- The reaction conditions and industrial production methods can be further explored in research articles .
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- Research on this compound has shown promising in vitro anticoronavirus and antitumoral activity.
- Subtle structural variations on the phenyl moiety can tune biological properties toward antiviral or antitumoral effects.
- Mode-of-action studies revealed inhibition of tubulin polymerization as the antitumoral mechanism.
Mechanism of Action
- The compound likely interacts with specific molecular targets and pathways to exert its effects.
- Detailed information on the exact mechanism would require further research.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can explore related triazoles and pyrazoles in the literature.
- Highlight the uniqueness of this compound based on its specific structure and biological activity.
Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.
Properties
Molecular Formula |
C18H23N7OS |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-thiomorpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C18H23N7OS/c1-13-12-14(2)24(21-13)17-7-6-16-20-19-15(25(16)22-17)4-3-5-18(26)23-8-10-27-11-9-23/h6-7,12H,3-5,8-11H2,1-2H3 |
InChI Key |
CRAGORBNEGZWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)N4CCSCC4)C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12158865.png)
![(5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158866.png)

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158878.png)
![methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12158880.png)
![ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12158895.png)
![N-[(1Z)-1-(2-fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12158900.png)
![5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline](/img/structure/B12158905.png)
![N-cyclohexyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12158912.png)
![ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12158916.png)



![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B12158953.png)
